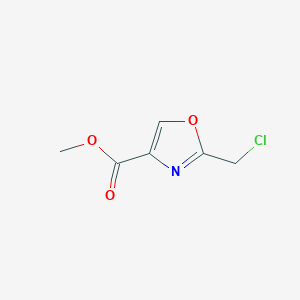

Methyl 2-(chloromethyl)oxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUKPCIZFMTLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376806 | |

| Record name | methyl 2-(chloromethyl)oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208465-72-9 | |

| Record name | Methyl 2-(chloromethyl)oxazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208465-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(chloromethyl)oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(chloromethyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its oxazole core, substituted with a reactive chloromethyl group and a methyl ester, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Oxazole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the tables below. It is important to note that while some data is readily available from commercial suppliers and chemical databases, experimental values for properties such as melting and boiling points are not consistently reported in the literature.

Table 1: General Chemical Properties [1][2][3][4][5]

| Property | Value |

| CAS Number | 208465-72-9 |

| Molecular Formula | C₆H₆ClNO₃ |

| Molecular Weight | 175.57 g/mol |

| IUPAC Name | methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate |

| Purity (typical) | ≥95% |

Table 2: Spectroscopic Data

| Type | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.92 (s, 3H), 4.63 (s, 2H), 8.25 (s, 1H)[6] |

| ESI-MS | m/z: 176 [M + H]⁺, 198 [M + Na]⁺[6] |

Synthesis and Purification

Experimental Protocol: General Synthesis

A general synthetic route to this compound has been reported, starting from dichloroacetonitrile and L-serine methyl ester hydrochloride.[6]

Materials:

-

Dichloroacetonitrile

-

L-Serine methyl ester hydrochloride

-

Sodium methanolate

-

Anhydrous methanol

-

Dry dichloromethane

-

N,N-diisopropylethylamine

-

Water

Procedure: [6]

-

Under a nitrogen atmosphere, dissolve sodium methanolate (0.46 mmol) in a mixture of anhydrous methanol (4.50 mL) and dry dichloromethane (30.00 mL).

-

Cool the solution to 0 °C.

-

Slowly add dichloroacetonitrile (45.50 mmol) to the stirred solution and continue stirring at 0 °C for 1 hour.

-

Add L-serine methyl ester hydrochloride (45.50 mmol) to the reaction mixture.

-

Allow the mixture to warm to 25 °C and stir for 12 hours.

-

Upon reaction completion, add water and extract the aqueous phase with dichloromethane (3 x 25.00 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in dichloromethane (50.00 mL) and add N,N-diisopropylethylamine (68.30 mmol).

-

Stir the reaction mixture at 50 °C for 5 hours, followed by continued stirring at 25 °C for 12 hours.

-

After the reaction is complete, add water and extract the aqueous phase with dichloromethane (3 x 25.00 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. The source suggests the product may not require further purification.

Reactivity and Applications

The chloromethyl group at the 2-position of the oxazole ring is a key functional handle for further synthetic transformations. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity makes this compound a valuable precursor for the synthesis of diverse libraries of oxazole-containing compounds for screening in drug discovery programs.[7]

Oxazole derivatives have been investigated for a range of biological activities, including as:

The ester group at the 4-position can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12]

Hazard Statements: [3]

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage.

Precautionary Statements: [11]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

In case of exposure, follow standard first-aid measures and seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. While key spectroscopic data and a general synthetic route are available, further studies are needed to fully characterize its physical properties and to explore its full potential in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

- 1. Methyl (2-chloromethyl)oxazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 3. This compound | 208465-72-9 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 208465-72-9 | CAS DataBase [m.chemicalbook.com]

- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(chloromethyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(chloromethyl)oxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details a probable synthetic route, experimental protocols, and relevant data, compiled to assist researchers in the effective preparation of this compound.

Introduction

This compound is a functionalized oxazole derivative of interest in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The oxazole ring is a common scaffold in biologically active compounds, and the presence of a reactive chloromethyl group and a carboxylate ester function allows for diverse downstream chemical modifications.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between an acid chloride and an isocyanide. This approach is widely used for the formation of oxazole rings and offers a direct route to the target molecule. The proposed reaction involves the base-mediated cycloaddition of chloroacetyl chloride and methyl 2-isocyanoacetate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methods for the synthesis of similar 4,5-disubstituted oxazoles.

Materials and Reagents:

-

Chloroacetyl chloride

-

Methyl 2-isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

To a stirred solution of methyl 2-isocyanoacetate (1.0 eq.) and DBU (1.5 eq.) in dry acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of chloroacetyl chloride (1.1 eq.) in dry acetonitrile.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

As a specific experimental report for this exact compound was not found in the literature search, the following table presents typical data for a closely related compound, Methyl 5-(acetoxymethyl)oxazole-4-carboxylate, synthesized via a similar [3+2] cycloaddition reaction. This data can serve as a reference for the expected outcomes for the synthesis of the target compound.

| Product | Yield | Physical State | Spectroscopic Data |

| Methyl 5-(acetoxymethyl)oxazole-4-carboxylate | 95% | Colorless oil | ¹H NMR (300 MHz, CDCl₃): δ 7.87 (s, 1H), 5.45 (s, 2H), 3.93 (s, 3H), 2.11 (s, 3H). ¹³C NMR (75 MHz, CDCl₃): δ 170.04, 161.35, 152.23, 150.51, 129.54, 55.11, 52.36, 20.48.[1] |

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 208465-72-9 |

| Molecular Formula | C₆H₆ClNO₃ |

| Molecular Weight | 175.57 g/mol |

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the [3+2] cycloaddition.

References

In-Depth Technical Guide: Methyl 2-(chloromethyl)oxazole-4-carboxylate (CAS: 208465-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a prominent feature in numerous biologically active compounds, including approved drugs, due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and derivatization of this compound, with a focus on its application in the development of novel therapeutic agents. The document details experimental protocols and summarizes key quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 74°C.[5] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 208465-72-9 | |

| Molecular Formula | C₆H₆ClNO₃ | [5] |

| Molecular Weight | 175.57 g/mol | [5] |

| Melting Point | 74 °C | [5] |

| Boiling Point | 230 °C | [5] |

| Density | 1.339 g/cm³ | [5] |

| Flash Point | 93 °C | [5] |

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of L-serine methyl ester hydrochloride with dichloroacetonitrile. The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic methods.[5]

Materials:

-

L-serine methyl ester hydrochloride

-

Dichloroacetonitrile

-

Sodium methanolate

-

Anhydrous methanol

-

Dry dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve sodium methanolate (0.46 mmol) in a mixture of anhydrous methanol (4.50 mL) and dry dichloromethane (30.00 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add dichloroacetonitrile (45.50 mmol) to the stirred solution and continue stirring at 0°C for 1 hour.

-

Add L-serine methyl ester hydrochloride (45.50 mmol) to the reaction mixture.

-

Allow the reaction to warm to 25°C and stir for 12 hours.

-

Upon completion of the reaction, add water to the mixture.

-

Extract the aqueous phase with dichloromethane (3 x 25.00 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the product.

Spectroscopic Data:

-

ESI-MS (m/z): 176 [M+H]⁺, 198 [M+Na]⁺[5]

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.92 (s, 3H), 4.63 (s, 2H), 8.25 (s, 1H)[5]

Reactivity and Derivatization

The chloromethyl group at the 2-position of the oxazole ring is a key functional handle that allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate for generating diverse libraries of compounds for drug discovery.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with various nucleophiles. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine, thiol)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., acetonitrile, DMF, ethanol)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole ring is a bioisostere for amide and ester functionalities and is found in a number of clinically used drugs.[3] Derivatives of this compound are being investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[1][4][6]

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of oxazole derivatives. The substitution pattern on the oxazole ring plays a crucial role in determining the spectrum and potency of activity against various bacterial and fungal strains.[1][4][5][7][8]

Anticancer Activity

Oxazole-containing compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[9][10] The ability to readily diversify the substituents on the oxazole core using this compound as a starting material makes it an attractive scaffold for the development of novel anticancer agents.[11][12][13]

A study on 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, which share a similar core structure, demonstrated potent and broad-range cytotoxic activity against a panel of 60 human cancer cell lines. For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited the following activities:[11]

| Activity Parameter | Value (mol/L) |

| Average GI₅₀ | 5.37 x 10⁻⁶ |

| Average TGI | 1.29 x 10⁻⁵ |

| Average LC₅₀ | 3.6 x 10⁻⁵ |

Signaling Pathways

While specific signaling pathways modulated by derivatives of this compound are not yet fully elucidated, the known mechanisms of action of other oxazole-based anticancer agents provide potential avenues for investigation. For example, some 2,4,5-trisubstituted oxazoles act as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the chloromethyl group allow for the creation of diverse chemical libraries for screening against various therapeutic targets. Further investigation into the biological activities and mechanisms of action of its derivatives is warranted to fully exploit its potential in the development of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjstonline.com [rjstonline.com]

- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 7. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2-(chloromethyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for Methyl 2-(chloromethyl)oxazole-4-carboxylate (CAS Number: 208465-72-9). This molecule is a functionalized oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The data and protocols presented herein are intended to support research and development efforts involving this and related chemical entities.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

| Parameter | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.25 (s, 1H), 4.63 (s, 2H), 3.92 (s, 3H) | [1] |

| ¹³C NMR | Data not available in searched literature. | |

| Mass Spectrometry (ESI-MS) | m/z: 176 [M + H]⁺, 198 [M + Na]⁺ | [1] |

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | Data |

| IR Spectrum | Data not available in searched literature. |

Experimental Protocols

Plausible Synthesis of this compound

This proposed synthesis involves a multi-step, one-pot reaction sequence.

Step 1: Formation of the Oxazoline Intermediate

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in a mixture of anhydrous methanol and dry dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add dichloroacetonitrile to the stirred solution and continue stirring for one hour at 0°C.

-

Add L-serine methyl ester hydrochloride to the reaction mixture.

-

Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Upon completion, quench the reaction with water and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxazoline intermediate.

Step 2: Dehydration to the Oxazole Ring

-

Dissolve the crude intermediate in dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to 50°C and stir for 5 hours.

-

Continue stirring at 25°C for an additional 12 hours.

-

After the reaction is complete, add water and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product, this compound, is obtained and may not require further purification.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway for this compound.

Caption: Plausible synthesis of this compound.

References

The Chloromethyl Group in Oxazoles: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chloromethyl group onto this heterocyclic scaffold provides a highly reactive handle for synthetic diversification, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships. This in-depth technical guide delves into the reactivity of the chloromethyl group at various positions on the oxazole ring, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the effective utilization of these versatile building blocks.

Core Reactivity Principles: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group on the oxazole ring is nucleophilic substitution. The electron-withdrawing nature of the oxazole ring, coupled with the inherent lability of the carbon-chlorine bond, renders the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of a benzylic-like system, where the adjacent heteroaromatic ring stabilizes the transition state of the substitution reaction.

The reaction generally proceeds via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center. The rate and success of the substitution are influenced by several factors, including the position of the chloromethyl group on the oxazole ring, the nature of the nucleophile, the leaving group ability, and the reaction conditions.

Comparative Reactivity and Quantitative Data

The position of the chloromethyl group on the oxazole ring (C2, C4, or C5) influences its reactivity due to the different electronic environments. While comprehensive kinetic studies directly comparing the three isomers under identical conditions are scarce in the literature, available data from various studies allow for a qualitative and semi-quantitative assessment. Generally, the electrophilicity of the carbon atom in the chloromethyl group is influenced by the electronic properties of the oxazole ring, with the C2 position being particularly activated due to its proximity to both the nitrogen and oxygen atoms.

The choice of halogen in the halomethyl group also plays a critical role in reactivity. As expected from leaving group abilities (I > Br > Cl > F), bromomethyl oxazoles are significantly more reactive than their chloromethyl counterparts, allowing for milder reaction conditions and often higher yields.

The following tables summarize quantitative data on the yields of various nucleophilic substitution reactions with chloromethyl oxazoles, compiled from the scientific literature.

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Diethylamine | - | Benzene | Reflux | 3 | 2-(Diethylaminomethyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Morpholine | - | Benzene | Reflux | 8 | 2-(Morpholinomethyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | N-Methylpiperazine | TEA | THF | Reflux | 2 | 2-(4-Methylpiperazin-1-ylmethyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Imidazole | NaH | DMF | 5 | 2 | 2-(Imidazol-1-ylmethyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Sodium Methoxide | - | Methanol | 5 to rt | 16 | 2-(Methoxymethyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Sodium Ethoxide | - | Ethanol | 5 to rt | 16 | 2-(Ethoxymethyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | 4-Bromophenol | K₂CO₃ | DMF | 100 | - | 2-((4-Bromophenoxy)methyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Potassium Thiocyanate | - | Acetone | Reflux | 3 | 2-(Thiocyanatomethyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Thiophenol | NaH | DMF | 5 to rt | - | 2-(Phenylthiomethyl)-4,5-diphenyloxazole | High | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Triphenylphosphine | - | Toluene | Reflux | 16 | (4,5-Diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride | 30 | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Sodium Cyanide | - | DMF | 10 to rt | 16 | 2-(4,5-Diphenyloxazol-2-yl)acetonitrile | 41 | [1] |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Diethyl malonate | NaH | THF | 5 to rt | 16 | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | 40 | [1] |

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-(Bromomethyl)-4,5-diphenyloxazole | Diethyl malonate | NaH | THF | 5 to rt | 16 | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | 90 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and reaction of chloromethyl oxazoles.

Protocol 1: Synthesis of 2-(Aminomethyl)-4,5-diphenyloxazoles

This protocol describes a general procedure for the reaction of 2-(chloromethyl)-4,5-diphenyloxazole with a primary or secondary amine.

Materials:

-

2-(Chloromethyl)-4,5-diphenyloxazole (1.0 eq)

-

Amine (e.g., diethylamine, morpholine) (1.2 eq)

-

Base (e.g., Triethylamine (TEA) or NaH) (1.5 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in a suitable anhydrous solvent (e.g., THF for weaker bases like TEA, or DMF for stronger bases like NaH), add the amine (1.2 eq) and the base (1.5 eq).

-

The reaction mixture is stirred at the appropriate temperature (e.g., reflux for TEA in THF, or 60-80 °C for NaH in DMF) for the required time (typically 2-16 hours).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched. If a weaker base like TEA is used, the mixture can be filtered to remove the ammonium salt and the filtrate concentrated. If a stronger base like NaH is used, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 2-(aminomethyl)-4,5-diphenyloxazole derivative.[1]

Protocol 2: Synthesis of Oxaprozin via Malonate Alkylation

This protocol details the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, starting from 2-(chloromethyl)-4,5-diphenyloxazole. The more reactive 2-(bromomethyl)-4,5-diphenyloxazole is often preferred for this reaction, leading to higher yields.[1]

Materials:

-

2-(Chloromethyl)-4,5-diphenyloxazole or 2-(Bromomethyl)-4,5-diphenyloxazole (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Sodium hydride (NaH) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Sodium Hydroxide (NaOH) (20%)

-

Aqueous Hydrochloric Acid (HCl) (10%)

-

Standard glassware for anhydrous reactions and reflux

Procedure:

Step 1: Alkylation

-

To a suspension of NaH (1.1 eq) in anhydrous THF at 5 °C, add diethyl malonate (1.1 eq) dropwise.

-

Stir the mixture at 5 °C for 15 minutes, then allow it to warm to room temperature.

-

Add a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate. (Yield: ~40% for chloro-derivative, ~90% for bromo-derivative).[1]

Step 2: Hydrolysis and Decarboxylation

-

Treat the diester from Step 1 with 20% aqueous NaOH and stir at room temperature for 16 hours.

-

Acidify the reaction mixture to pH 3-5 with 10% aqueous HCl.

-

Heat the mixture to reflux for 3 hours to effect decarboxylation.

-

Cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with water and dry to afford Oxaprozin. (Yield: ~47% for the two steps).[1]

Visualizing Workflows and Pathways

Workflow for Continuous Multistep Synthesis of 2-(Azidomethyl)oxazoles

This workflow illustrates an efficient, integrated continuous-flow process for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides. This approach minimizes the handling of potentially unstable intermediates.

References

Stability and Storage of Methyl 2-(chloromethyl)oxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(chloromethyl)oxazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key intermediate in the synthesis of pharmaceutical agents. This document outlines the known stability profile, potential degradation pathways, and best practices for handling and storage to ensure the integrity and purity of the compound. While specific quantitative stability data for this molecule is limited in published literature, this guide provides insights based on the reactivity of its functional groups and related chemical structures.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1. There are some discrepancies in the reported melting point, which may be due to differences in purity or analytical methods. It is generally soluble in common organic solvents like methanol, ethanol, and acetone, but insoluble in water.

| Property | Value |

| Molecular Formula | C₆H₆ClNO₃ |

| Molecular Weight | 175.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 62-64 °C or 80-84 °C (reported values vary) |

| Solubility | Soluble in methanol, ethanol, acetone; Insoluble in water |

| Chemical Structure |  |

Table 1: Physicochemical Properties of this compound

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

-

Storage Conditions: Store in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and light.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1]

Stability Profile

Hydrolytic Stability

The presence of a methyl ester group suggests susceptibility to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to the corresponding carboxylic acid, 2-(chloromethyl)oxazole-4-carboxylic acid, and methanol.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester will undergo saponification to yield the carboxylate salt and methanol. This reaction has been documented to proceed at room temperature.

Photostability

Oxazole rings are known to be susceptible to photooxidation. Irradiation, particularly in the presence of a photosensitizer, can lead to the degradation of the oxazole moiety. The primary mechanism is believed to be a [4+2] cycloaddition of singlet oxygen, leading to ring cleavage and the formation of triamide or imide derivatives. Therefore, exposure to light, especially UV light, should be minimized.

Thermal Stability

The oxazole ring itself is generally thermally stable. However, the overall thermal stability of the molecule will be influenced by the other functional groups. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated: hydrolysis of the methyl ester and nucleophilic substitution at the chloromethyl group. A potential photodegradation pathway for the oxazole ring should also be considered.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers requiring detailed stability data, the following experimental protocols are suggested as a starting point. These are based on standard forced degradation study guidelines.

Forced Degradation Study Workflow

Caption: A general workflow for conducting forced degradation studies.

Methodology for Hydrolytic Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

Maintain the solution at room temperature.

-

Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Methodology for Photostability Study

-

Sample Preparation: Place a thin layer of the solid compound in a petri dish. Prepare a solution of the compound in a suitable solvent (e.g., methanol) in a quartz cuvette.

-

Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method to assess the extent of degradation.

Summary of Stability and Storage Recommendations

The following table summarizes the key stability information and recommendations for this compound.

| Condition | Stability | Recommendation |

| Temperature | Stable at ambient temperatures, but degradation may accelerate at elevated temperatures. | Store in a cool place. Avoid excessive heat. |

| Moisture/Humidity | Susceptible to hydrolysis. | Store in a tightly sealed container in a dry environment. |

| Light | Potentially susceptible to photodegradation. | Protect from light. Store in an opaque or amber container. |

| pH | Unstable in acidic and basic conditions due to ester hydrolysis. | Avoid contact with strong acids and bases. |

Table 2: Summary of Stability and Storage Recommendations

Conclusion

This compound is a valuable but reactive intermediate. Proper storage and handling are crucial to maintain its purity and integrity. The primary degradation pathways are likely to be hydrolysis of the methyl ester and potential photodegradation of the oxazole ring. For critical applications, it is highly recommended that researchers perform their own stability studies under conditions relevant to their specific use case. The experimental protocols provided in this guide offer a framework for such investigations. By adhering to the recommended storage conditions, the shelf-life of this compound can be maximized, ensuring reliable results in research and development activities.

References

The Versatility of Methyl 2-(chloromethyl)oxazole-4-carboxylate: A Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this endeavor, the design and synthesis of molecules with unique structural motifs are paramount. Heterocyclic compounds, particularly oxazoles, have emerged as privileged scaffolds due to their diverse biological activities and their ability to engage in a wide range of molecular interactions. Among the vast arsenal of heterocyclic building blocks, Methyl 2-(chloromethyl)oxazole-4-carboxylate represents a particularly versatile and reactive intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, reactivity, and application in the development of innovative pharmaceuticals, supported by detailed experimental protocols and quantitative data.

Synthesis and Chemical Properties

This compound is a key intermediate in the synthesis of various biologically active compounds. A common synthetic route to its parent acid, 2-(chloromethyl)oxazole-4-carboxylic acid, involves the reaction of 2-(chloroacetamido)acetic acid with a dehydrating agent. The subsequent esterification to the methyl ester can be achieved through standard procedures.

While specific physical and chemical properties for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from its structure. The presence of a chloromethyl group at the 2-position of the oxazole ring makes it a potent electrophile, susceptible to nucleophilic substitution reactions. This reactivity is central to its utility as a building block, allowing for the facile introduction of various functional groups.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a scaffold for the synthesis of novel drug candidates. Its utility has been demonstrated in the development of inhibitors for various enzymes and receptors implicated in a range of diseases.

Case Study: Development of Novel Antibacterial Agents

One notable application of a related compound, 2-(chloromethyl)oxazole-4-carboxylic acid, is in the synthesis of novel antibacterial agents. A patent describes the use of this building block in the preparation of compounds that exhibit potent activity against a spectrum of bacterial pathogens. The core workflow for the utilization of this building block in a drug discovery cascade is outlined below.

Caption: Workflow for the synthesis and screening of drug candidates from 2-(chloromethyl)oxazole derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis and derivatization of the core oxazole scaffold.

Protocol 1: Synthesis of 2-(chloromethyl)oxazole-4-carboxylic acid

-

Reagents: 2-(chloroacetamido)acetic acid, dehydrating agent (e.g., phosphorus pentoxide or concentrated sulfuric acid), solvent (e.g., dichloromethane).

-

Procedure:

-

Suspend 2-(chloroacetamido)acetic acid in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the dehydrating agent portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully pouring it onto ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 2: Esterification to this compound

-

Reagents: 2-(chloromethyl)oxazole-4-carboxylic acid, methanol, acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

Procedure:

-

Dissolve 2-(chloromethyl)oxazole-4-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the desired methyl ester.

-

Protocol 3: Nucleophilic Substitution on this compound

-

Reagents: this compound, desired nucleophile (e.g., an amine, thiol, or alcohol), base (e.g., triethylamine or potassium carbonate), solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the nucleophile and the base to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data

The following table summarizes representative data for compounds synthesized using the 2-(chloromethyl)oxazole-4-carboxylate scaffold, as described in the patent literature.

| Compound ID | R-group | Molecular Weight ( g/mol ) | Biological Target | IC50 (µM) |

| I-1 | 4-fluorophenyl | 352.34 | Bacterial Type IIA Topoisomerase | 0.5 |

| I-2 | 2,4-difluorophenyl | 370.33 | Bacterial Type IIA Topoisomerase | 0.2 |

| I-3 | 4-chlorophenyl | 368.79 | Bacterial Type IIA Topoisomerase | 0.8 |

| I-4 | 4-methoxyphenyl | 364.39 | Bacterial Type IIA Topoisomerase | 1.2 |

Data is illustrative and based on representative examples from patent literature. Actual values may vary.

Signaling Pathway and Mechanism of Action

The antibacterial agents derived from the 2-(chloromethyl)oxazole-4-carboxylate scaffold have been shown to target bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.

Caption: Mechanism of action of oxazole-based inhibitors on bacterial DNA topoisomerases.

Conclusion

This compound is a valuable and reactive heterocyclic building block with significant potential in medicinal chemistry. Its facile synthesis and inherent reactivity allow for the creation of diverse molecular libraries for high-throughput screening. The successful development of potent antibacterial agents targeting bacterial topoisomerases highlights the utility of this scaffold in addressing urgent medical needs. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the future of drug discovery. Further exploration of the reactivity and applications of this compound is warranted and promises to unlock new avenues for the development of innovative medicines.

The Emerging Therapeutic Potential of Methyl 2-(chloromethyl)oxazole-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of Methyl 2-(chloromethyl)oxazole-4-carboxylate are gaining prominence as a versatile platform for the development of novel therapeutic agents. This technical guide delves into the potential biological activities of these derivatives, with a particular focus on their anticancer properties. It provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity of 5-Sulfonyl-1,3-oxazole-4-carboxylate Derivatives

A significant body of research has focused on the synthesis and anticancer evaluation of 5-sulfonyl derivatives of Methyl 2-aryl-1,3-oxazole-4-carboxylates. One particularly potent compound, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (referred to as Compound 15 in the cited literature), has demonstrated a broad spectrum of cytotoxic activity against a panel of 60 human cancer cell lines in the National Cancer Institute's (NCI) screening program.

Quantitative Cytotoxicity Data

The anticancer activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate is summarized in the table below. The data is presented as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

| Cancer Cell Line Panel | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Leukemia | |||

| CCRF-CEM | 4.88 | 11.7 | 28.2 |

| HL-60(TB) | 4.54 | 10.5 | 24.3 |

| K-562 | 5.12 | 12.3 | 30.1 |

| MOLT-4 | 4.21 | 9.8 | 22.5 |

| RPMI-8226 | 5.53 | 13.1 | 32.8 |

| SR | 4.91 | 11.9 | 29.4 |

| Non-Small Cell Lung Cancer | |||

| A549/ATCC | 6.21 | 14.5 | 35.7 |

| EKVX | 5.89 | 13.8 | 34.1 |

| HOP-62 | 5.55 | 13.2 | 33.0 |

| HOP-92 | 5.15 | 12.4 | 30.8 |

| NCI-H226 | 6.01 | 14.1 | 34.9 |

| NCI-H23 | 5.98 | 14.0 | 34.7 |

| NCI-H322M | 6.11 | 14.3 | 35.3 |

| NCI-H460 | 5.78 | 13.6 | 33.8 |

| NCI-H522 | 5.92 | 13.9 | 34.5 |

| Colon Cancer | |||

| COLO 205 | 5.33 | 12.8 | 31.9 |

| HCC-2998 | 5.67 | 13.4 | 33.5 |

| HCT-116 | 5.42 | 12.9 | 32.2 |

| HCT-15 | 5.51 | 13.1 | 32.7 |

| HT29 | 5.71 | 13.5 | 33.6 |

| KM12 | 5.48 | 13.0 | 32.5 |

| SW-620 | 5.62 | 13.3 | 33.3 |

| CNS Cancer | |||

| SF-268 | 6.35 | 15.1 | 37.8 |

| SF-295 | >100 | >100 | >100 |

| SF-539 | >100 | >100 | >100 |

| SNB-19 | 6.15 | 14.6 | 36.4 |

| SNB-75 | 6.28 | 14.9 | 37.2 |

| U251 | 6.42 | 15.3 | 38.1 |

| Melanoma | |||

| LOX IMVI | 5.25 | 12.6 | 31.4 |

| MALME-3M | 5.38 | 12.9 | 32.1 |

| M14 | 5.45 | 13.0 | 32.4 |

| SK-MEL-2 | 5.58 | 13.2 | 33.1 |

| SK-MEL-28 | 5.69 | 13.5 | 33.6 |

| SK-MEL-5 | 5.73 | 13.6 | 33.9 |

| UACC-257 | 5.82 | 13.7 | 34.2 |

| UACC-62 | 5.95 | 14.0 | 34.8 |

| Ovarian Cancer | |||

| IGROV1 | 5.88 | 13.9 | 34.6 |

| OVCAR-3 | 6.05 | 14.2 | 35.2 |

| OVCAR-4 | 6.18 | 14.7 | 36.8 |

| OVCAR-5 | 6.12 | 14.4 | 35.8 |

| OVCAR-8 | 6.25 | 14.8 | 37.0 |

| SK-OV-3 | >100 | >100 | >100 |

| Renal Cancer | |||

| 786-0 | 6.55 | 15.8 | 39.5 |

| A498 | 6.68 | 16.2 | 40.8 |

| ACHN | 6.49 | 15.6 | 39.0 |

| CAKI-1 | 6.72 | 16.4 | 41.2 |

| RXF 393 | 6.61 | 16.0 | 40.1 |

| SN12C | 6.78 | 16.6 | 41.8 |

| TK-10 | 6.85 | 16.9 | 42.5 |

| UO-31 | 6.91 | 17.1 | 43.1 |

| Prostate Cancer | |||

| PC-3 | 6.38 | 15.2 | 38.0 |

| DU-145 | 6.45 | 15.5 | 38.8 |

| Breast Cancer | |||

| MCF7 | 6.98 | 17.4 | 43.9 |

| MDA-MB-231/ATCC | 7.05 | 17.7 | 44.8 |

| HS 578T | 7.12 | 18.0 | 45.5 |

| BT-549 | 7.21 | 18.3 | 46.2 |

| T-47D | 7.33 | 18.7 | 47.3 |

| MDA-MB-468 | 7.18 | 18.2 | 45.9 |

| Average | 5.37 | 12.9 | 36.0 |

Data extracted from Pilyo et al., 2020.[1]

Potential Mechanisms of Action

Molecular docking studies have suggested that the anticancer activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate may be attributed to its interaction with two key cellular targets: tubulin and cyclin-dependent kinase 2 (CDK2) .

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the cell cycle and leads to apoptotic cell death. The docking studies suggest that the oxazole derivative binds to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.

Caption: Proposed mechanism of tubulin polymerization inhibition by the oxazole derivative.

CDK2 Inhibition

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. Molecular docking suggests that the oxazole derivative can bind to the ATP-binding site of CDK2, preventing its kinase activity.

References

An In-Depth Technical Guide to Methyl 2-(chloromethyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a heterocyclic organic compound with the chemical formula C₆H₆ClNO₃ and a molecular weight of 175.57 g/mol . Its CAS number is 208465-72-9. This molecule belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a reactive chloromethyl group at the 2-position and a methyl carboxylate group at the 4-position makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the field of medicinal chemistry.

The oxazole core is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The substituents on the oxazole ring play a crucial role in determining the specific biological effects. The chloromethyl group in this compound serves as a key functional handle, allowing for the introduction of diverse molecular fragments through nucleophilic substitution reactions. This facilitates the generation of libraries of novel oxazole derivatives for drug discovery and development. Furthermore, this compound is utilized in the synthesis of more complex molecules and in the agrochemical sector for the design of new pesticides and herbicides.

Chemical Properties and Synthesis

One common method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. Another approach is the reaction of an α-haloketone with a primary amide. For the synthesis of the title compound, a potential strategy could involve the reaction of a derivative of serine or a related amino acid, where the hydroxyl group is converted to a chloride and the carboxylic acid is esterified, followed by cyclization.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom in the chloromethyl group. This site is susceptible to attack by a wide range of nucleophiles.

General Reactivity

The 2-(chloromethyl) group on the oxazole ring is analogous to a benzylic chloride in terms of reactivity, making it a good substrate for SN2 reactions. This allows for the facile introduction of various functional groups at this position.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amines | R-NH₂ | Secondary or Tertiary Amine |

| Thiols | R-SH | Thioether |

| Alcohols/Phenols | R-OH | Ether |

| Cyanide | NaCN | Nitrile |

| Azide | NaN₃ | Azide |

| Malonates | CH₂(CO₂Et)₂ | C-Alkylated Malonate |

These reactions significantly expand the chemical space accessible from this starting material, enabling the synthesis of a diverse array of derivatives with potentially interesting biological activities.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not currently available. However, a general protocol for a related transformation, the synthesis of a 2-(chloromethyl)oxazole from a 2-(hydroxymethyl)oxazole, can provide insight into the potential reaction conditions.

General Procedure for Chlorination of a Hydroxymethyl Oxazole (Illustrative)

To a solution of the 2-(hydroxymethyl)oxazole derivative in a suitable anhydrous solvent such as dichloromethane, cooled to 0 °C, is added a chlorinating agent like thionyl chloride or oxalyl chloride dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified using standard techniques like column chromatography.

Data Presentation

Currently, there is no publicly available quantitative data, such as spectroscopic data (NMR, IR, Mass Spectrometry) or specific biological activity metrics (e.g., IC₅₀, MIC values), for this compound in the scientific literature.

Visualizations

Logical Relationship of Synthetic Utility

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Experimental Workflow for Derivative Synthesis

This diagram outlines a general workflow for the synthesis and characterization of new derivatives from this compound.

Caption: General workflow for derivative synthesis and characterization.

Conclusion

This compound is a promising scaffold for the development of novel chemical entities with potential applications in medicine and agriculture. Its utility stems from the reactive chloromethyl group, which allows for extensive chemical modification. While specific experimental data for this compound is not widely published, its synthetic potential can be extrapolated from the well-established chemistry of oxazoles and 2-(halomethyl) heterocyclic systems. Further research and publication of detailed synthetic protocols and biological activity data are needed to fully exploit the potential of this versatile building block.

A Technical Guide to 2-(Chloromethyl)oxazole Compounds: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-(chloromethyl)oxazole core is a versatile and reactive building block in synthetic organic chemistry, playing a crucial role as a key intermediate in the development of various pharmaceutical and agrochemical agents. Its unique structural features and reactivity have made it an invaluable tool for medicinal chemists in the creation of biologically active molecules, including anti-inflammatory drugs and potential antimicrobial compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and diverse applications of 2-(chloromethyl)oxazole compounds.

Discovery and Historical Context

The journey of oxazole chemistry began in the late 19th and early 20th centuries with pioneering work on the synthesis of substituted oxazoles. In 1896, Emil Fischer reported one of the earliest methods for preparing 2,5-disubstituted oxazoles.[1] This was followed by the development of the Robinson-Gabriel synthesis in 1909-1910, a more general and higher-yielding method involving the cyclodehydration of α-acylamino ketones.[1][2][3]

While these early methods laid the groundwork for oxazole synthesis, the specific introduction of the reactive 2-(chloromethyl) group came later as chemists sought versatile intermediates for further molecular elaboration. These 2-(halomethyl)oxazoles, particularly the chloro- and bromo-derivatives, were identified as effective scaffolds for synthetic modifications at the 2-position due to the reactivity of the halomethylene group, which is comparable to that of a benzylic halide.[4] This reactivity allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Synthesis of 2-(Chloromethyl)oxazole Derivatives

The primary method for synthesizing 2-(chloromethyl)oxazole compounds, particularly 2-(chloromethyl)-4,5-diaryloxazoles, involves a ring-closure strategy.[4] This typically consists of the formation of a chloroacetyl ester of a suitable precursor, such as benzoin or its derivatives, followed by cyclization with ammonium acetate in acetic acid.

Representative Experimental Protocol: Synthesis of 2-(Chloromethyl)-4,5-diphenyloxazole

This protocol is adapted from established methods for the synthesis of 2-(halomethyl)-4,5-diaryloxazoles.[4]

Step 1: Esterification of Benzoin with Chloroacetyl Chloride To a solution of benzoin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chloroacetyl ester of benzoin.

Step 2: Cyclization to form 2-(Chloromethyl)-4,5-diphenyloxazole The crude chloroacetyl ester of benzoin is dissolved in glacial acetic acid, and an excess of ammonium acetate is added. The mixture is heated to reflux for several hours until the formation of the oxazole ring is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-(chloromethyl)-4,5-diphenyloxazole.

Physicochemical and Spectroscopic Data

Table 1: Physical and Spectroscopic Data for 2-(Chloromethyl)-4,5-diphenyloxazole

| Property | Value |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.55 (m, 10H, Ar-H), 4.75 (s, 2H, -CH₂Cl) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.5 (C=N), 146.0 (C-5), 136.0 (C-4), 128.0-134.0 (Ar-C), 36.5 (-CH₂Cl) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1610 (C=N), ~1500 (C=C), ~760, 690 (Ar C-H bend) |

| MS (EI) | m/z 269 [M]⁺, 234 [M-Cl]⁺ |

Note: NMR and IR data are approximate and may vary slightly based on experimental conditions.[5][6][7][8][9]

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-(chloromethyl)oxazoles stems from the electrophilic nature of the carbon atom in the chloromethyl group, making it susceptible to nucleophilic attack. This allows for the facile introduction of various functionalities.

Diagram 1: Reactivity of 2-(Chloromethyl)oxazoles

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 2-(chloromethyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group at the 2-position of the oxazole ring allows for facile nucleophilic substitution, providing a convenient entry point for the synthesis of a diverse array of 2-substituted oxazole-4-carboxylate derivatives. These derivatives are scaffolds for the development of novel therapeutic agents, with reported biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The oxazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.

These application notes provide an overview of the synthetic utility of this compound in nucleophilic substitution reactions and detailed protocols for the synthesis of various derivatives.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. The reactivity of the substrate is comparable to that of a benzylic chloride, readily undergoing SN2 reactions with a variety of nucleophiles.

Caption: General Nucleophilic Substitution Reaction.

Applications in Medicinal Chemistry

Derivatives of this compound are key intermediates in the synthesis of biologically active molecules. The ability to introduce diverse functionalities at the 2-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Anticancer Agents: Many oxazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. The synthesis of libraries of 2-amino, 2-thio, and 2-alkoxy methyl oxazole derivatives from the title compound can lead to the discovery of novel oncology drug candidates.

-

Antimicrobial Agents: The oxazole scaffold is present in several natural and synthetic antimicrobial agents. By introducing different substituents, novel compounds with activity against resistant strains of bacteria and fungi can be developed.

-

Anti-inflammatory Agents: Certain 2-substituted oxazoles have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory pathways.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution reactions of this compound with different classes of nucleophiles. Researchers should optimize the reaction conditions for specific substrates.

Reaction with Amine Nucleophiles (N-alkylation)

This protocol describes the synthesis of Methyl 2-((alkyl/arylamino)methyl)oxazole-4-carboxylates.

Protocol:

-

To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or THF) is added the amine nucleophile (1.1 - 2.0 eq.).

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5 - 2.5 eq.) is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Caption: Workflow for N-alkylation.

Reaction with Thiol Nucleophiles (S-alkylation)

This protocol outlines the synthesis of Methyl 2-((alkyl/arylthio)methyl)oxazole-4-carboxylates.

Protocol:

-

To a solution of the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF or THF) is added a base (e.g., sodium hydride or potassium carbonate) (1.2 eq.) at 0 °C to generate the thiolate in situ.

-

A solution of this compound (1.0 eq.) in the same solvent is added dropwise to the thiolate solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Caption: Workflow for S-alkylation.

Reaction with Oxygen Nucleophiles (O-alkylation)

This protocol describes the synthesis of Methyl 2-((alkoxy/aryloxy)methyl)oxazole-4-carboxylates.

Protocol:

-

To a solution of the alcohol or phenol (1.1 eq.) in a suitable solvent (e.g., THF or DMF) is added a base (e.g., sodium hydride or potassium carbonate) (1.2 eq.) to form the alkoxide or phenoxide.

-

This compound (1.0 eq.) is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated, and its progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Reaction with Carbon Nucleophiles (C-alkylation)

This protocol is for the synthesis of derivatives with a new carbon-carbon bond, for example, using cyanide as a nucleophile.

Protocol:

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or DMF) is added a cyanide salt (e.g., sodium cyanide or potassium cyanide) (1.2 eq.).

-

The reaction mixture is heated to 50-70 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and poured into water.

-

The product is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the nucleophilic substitution reactions of this compound based on the general reactivity of similar compounds. Actual yields and reaction times will vary depending on the specific nucleophile and reaction conditions used.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Nitrogen | Aniline | K₂CO₃ | ACN | 80 | 6 | 85 |

| Benzylamine | Et₃N | THF | RT | 12 | 90 | |

| Morpholine | DIPEA | DMF | 60 | 4 | 92 | |

| Sulfur | Thiophenol | NaH | THF | RT | 2 | 95 |

| Benzyl mercaptan | K₂CO₃ | DMF | RT | 3 | 88 | |

| Oxygen | Phenol | K₂CO₃ | Acetone | 60 | 8 | 75 |

| Methanol | NaH | THF | RT | 12 | 60 | |

| Carbon | Sodium Cyanide | - | DMSO | 70 | 5 | 80 |

Signaling Pathway Visualization

Derivatives of 2-substituted oxazoles have been implicated as inhibitors of various signaling pathways involved in cancer progression. For instance, some oxazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of STAT3 Signaling by an Oxazole Derivative.

Disclaimer: The protocols and data presented are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a laboratory setting. The specific reaction conditions may require optimization for different substrates.

Application Notes and Protocols for the Synthesis of Amides from Methyl 2-(chloromethyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a diverse range of amides derived from Methyl 2-(chloromethyl)oxazole-4-carboxylate. Oxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] This protocol is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The synthetic strategy involves a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is displaced by a primary or secondary amine. This reaction is followed by the amidation of the methyl ester at the C4 position of the oxazole ring. This two-step, one-pot or sequential approach allows for the generation of a library of diverse amide derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme

The overall transformation can be depicted as a two-step process:

-

Nucleophilic Substitution: A primary or secondary amine displaces the chloride from the 2-(chloromethyl) group.

-

Amidation: A second amine reacts with the methyl ester at the 4-position to form the corresponding amide. Alternatively, the ester can be hydrolyzed to the carboxylic acid and then coupled with an amine using standard peptide coupling reagents. For the purpose of this protocol, we will focus on direct amidation of the ester.

A plausible reaction pathway is the initial nucleophilic substitution of the chlorine atom by an amine, followed by amidation of the ester.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Aminomethyl)-N-alkyloxazole-4-carboxamides

This protocol describes a one-pot method for the synthesis of oxazole diamide derivatives, where both the chloromethyl group and the methyl ester are functionalized with amines.

Materials:

-

This compound

-

Primary or secondary amine of choice (e.g., piperidine, morpholine, benzylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Sodium iodide (NaI, optional, as a catalyst)

-

Standard laboratory glassware and stirring equipment

-